molecular formula C13H13Cl2FN4O B14082672 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol

1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol

Cat. No.: B14082672
M. Wt: 331.17 g/mol
InChI Key: KDHQVJZDQNGTHF-UHFFFAOYSA-N
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Description

1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol is a complex organic compound that belongs to the class of pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol typically involves multiple steps. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine core, is a key step . The reaction conditions often involve heating with specific reagents such as MeONa at reflux in BuOH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various functionalized pyridopyrimidines .

Scientific Research Applications

1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,7-Dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methyl-3-piperidinol is unique due to its specific substitution pattern and the presence of the piperidinol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13Cl2FN4O

Molecular Weight

331.17 g/mol

IUPAC Name

1-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)-3-methylpiperidin-3-ol

InChI

InChI=1S/C13H13Cl2FN4O/c1-13(21)3-2-4-20(6-13)11-7-5-17-10(14)8(16)9(7)18-12(15)19-11/h5,21H,2-4,6H2,1H3

InChI Key

KDHQVJZDQNGTHF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl)O

Origin of Product

United States

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